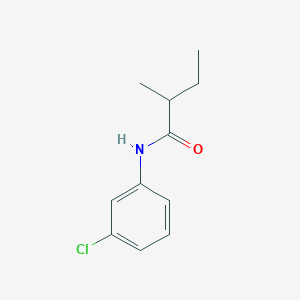

N-(3-chlorophenyl)-2-methylbutanamide

描述

N-(3-Chlorophenyl)-2-methylbutanamide is an amide derivative featuring a 3-chlorophenyl group attached to a 2-methylbutanamide backbone. The 3-chloro substituent on the phenyl ring introduces electron-withdrawing effects, which may influence electronic distribution, solubility, and interactions with biological targets. The 2-methylbutanamide chain contributes to lipophilicity, affecting bioavailability and metabolic stability.

属性

分子式 |

C11H14ClNO |

|---|---|

分子量 |

211.69 g/mol |

IUPAC 名称 |

N-(3-chlorophenyl)-2-methylbutanamide |

InChI |

InChI=1S/C11H14ClNO/c1-3-8(2)11(14)13-10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3,(H,13,14) |

InChI 键 |

QGDDACIXDNBGJE-UHFFFAOYSA-N |

SMILES |

CCC(C)C(=O)NC1=CC(=CC=C1)Cl |

规范 SMILES |

CCC(C)C(=O)NC1=CC(=CC=C1)Cl |

产品来源 |

United States |

相似化合物的比较

Comparison with Structural Analogs

Substituent Position Effects on the Phenyl Ring

N-(2-Chlorophenyl)-2-methylbutanamide (CAS 349576-44-9)

- Structure : Chloro substituent at the ortho (2-) position instead of meta (3-).

- Molecular Formula: C₁₁H₁₄ClNO; Molecular Weight: 211.69 g/mol .

- This positional change could alter dipole moments and crystal packing, affecting solubility and melting points.

N-(4-Chlorophenyl)-3-methylbutanamide Analogs

- Example : N-(Pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide ().

- Structure : 4-Chlorophenyl group with a pyridine-methyl substituent on the amide nitrogen.

- Molecular Weight : 302.79 g/mol; Activity : Demonstrated antifungal efficacy against Botrytis cinerea and Colletotrichum gossypii .

- Implications : The para-chloro substituent may enhance electronic effects for target binding, while the pyridine group introduces hydrogen-bonding capability, improving target engagement.

Functional Group Modifications

N-(3-Chlorophenyl)-2-sulfanylacetanilide ()

- Structure : Replaces the 2-methylbutanamide chain with a sulfanylacetamide group.

- Synthesis : Derived from 3-chloroaniline and 2-sulfanylacetic acid (93% yield).

- Properties : The thiol (-SH) group increases reactivity, enabling metal coordination or disulfide bond formation, which may enhance antimicrobial or chelating activity .

2-(1H-Benzo[d]imidazol-2-ylthio)-N-(3-chlorophenyl)acetamide ()

- Structure : Incorporates a benzimidazole-thio moiety.

- This structural complexity may broaden pharmacological applications, such as antiparasitic or anticancer activity .

Chain Length and Branching Effects

N-(3-Chloro-2-methylphenyl)-4-phenylbutanamide (CAS 430464-38-3)

- Structure : 4-Phenylbutanamide chain with a 3-chloro-2-methylphenyl group.

- Molecular Formula: C₁₇H₁₈ClNO; Molecular Weight: 287.78 g/mol .

- Implications : The elongated 4-phenylbutanamide chain increases hydrophobicity (higher logP), likely enhancing membrane permeability but reducing aqueous solubility.

N-(3-Methylphenyl)-2-phenylbutanamide (CAS 349088-59-1)

- Structure : Replaces chloro with methyl and adds a phenyl group to the butanamide.

- Molecular Weight : 253.34 g/mol .

- Implications : The methyl group reduces electron-withdrawing effects, while the phenylbutanamide chain may sterically hinder target interactions, altering selectivity.

N-(3-Chlorophenyl)naphthyl Carboxamide ()

- Structure : Naphthyl group instead of methylbutanamide.

- Activity: Exhibited superior binding to inflammatory targets (FLT1, NOS3) compared to aspirin, attributed to its high softness energy (HOMO-LUMO gap analysis) .

- Implications : The naphthyl group enhances π-π interactions, improving affinity for hydrophobic binding pockets.

Antifungal Analogs ()

- Example : N-(Pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide.

- Activity : Inhibited fungal growth via hydrogen-bonding interactions stabilized by its crystal structure .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。